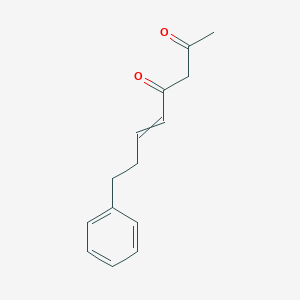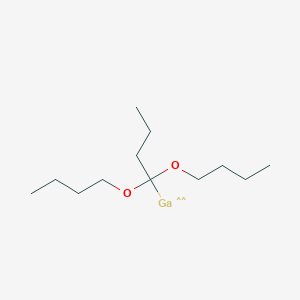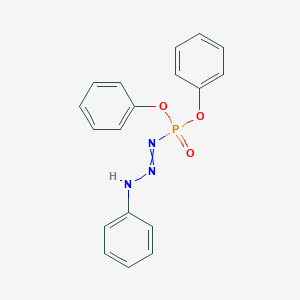![molecular formula C18H37NO4 B14336870 N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide CAS No. 108367-50-6](/img/structure/B14336870.png)
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide is a chemical compound with the molecular formula C18H37NO4 and a molecular weight of 331.49 g/mol . This compound is known for its unique structure, which includes a tetradecanamide backbone with multiple hydroxyl groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide typically involves the reaction of myristic acid (tetradecanoic acid) with tris(hydroxymethyl)aminomethane under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including modulation of lipid metabolism and anti-inflammatory responses .
Comparison with Similar Compounds
- 2-Hydroxymethyl-2-myristoylamino-propan-1,3-diol
- Myristic-TRIS
Comparison: N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide is unique due to its specific combination of hydroxyl and amide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced solubility and reactivity, making it a valuable molecule in various applications .
Properties
CAS No. |
108367-50-6 |
|---|---|
Molecular Formula |
C18H37NO4 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide |
InChI |
InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(23)19-18(14-20,15-21)16-22/h20-22H,2-16H2,1H3,(H,19,23) |
InChI Key |
MDVSNRUTLUQCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)






![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)


